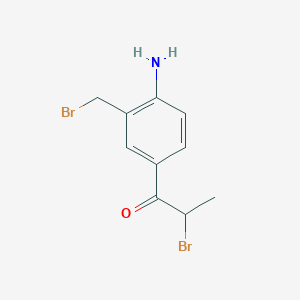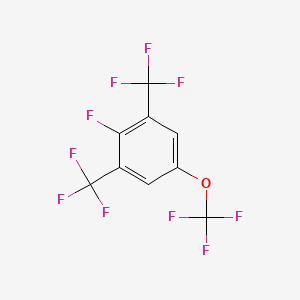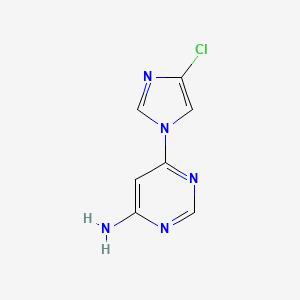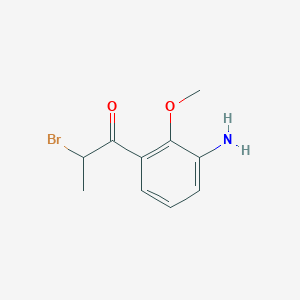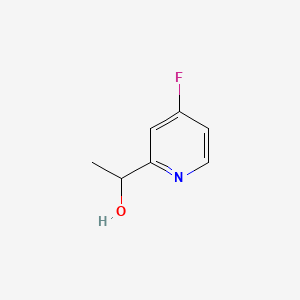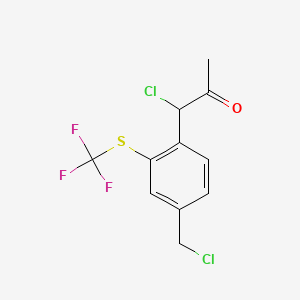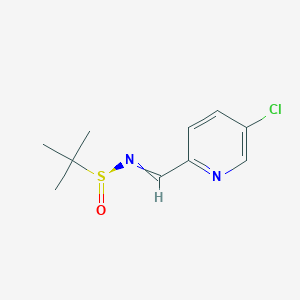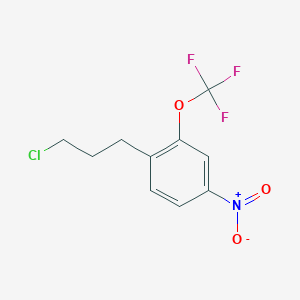
1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a chloropropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a benzene derivative followed by the introduction of the chloropropyl and trifluoromethoxy groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to replace the chloropropyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(3-Chloropropyl)-4-amino-2-(trifluoromethoxy)benzene, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins, while the nitro and chloropropyl groups can participate in various chemical reactions that modulate the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropropyl)-4-nitrobenzene: Lacks the trifluoromethoxy group, which can affect its chemical properties and applications.
1-(3-Chloropropyl)-2-(trifluoromethoxy)benzene: Lacks the nitro group, which can influence its reactivity and biological activity.
4-Nitro-2-(trifluoromethoxy)benzene:
Uniqueness
1-(3-Chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of all three functional groups (chloropropyl, nitro, and trifluoromethoxy) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H9ClF3NO3 |
|---|---|
Poids moléculaire |
283.63 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-4-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-8(15(16)17)6-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
Clé InChI |
IRRLICOJBIOEPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


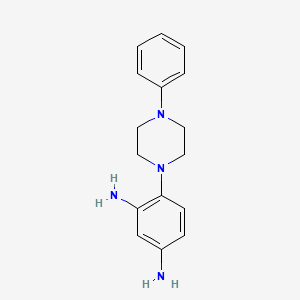
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
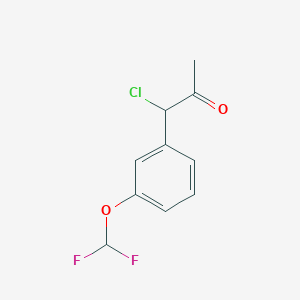
![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)

